N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2OS/c1-15(2)19-7-6-8-20(16(3)4)23(19)27(22(28)13-25)24-26-21(14-29-24)18-11-9-17(5)10-12-18/h6-12,14-16H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZKFYYFRHXFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N(C3=C(C=CC=C3C(C)C)C(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₈ClN₃OS
- Molecular Weight : 283.82 g/mol
- CAS Number : 20781-86-6
The compound exhibits its biological activity primarily through interactions with specific cellular pathways. Preliminary studies suggest that it may influence the following mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including human non-small cell lung cancer (A549) and epidermoid carcinoma (A431) cells.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in inflammatory conditions.
- Induction of Apoptosis : The compound appears to promote apoptosis in cancer cells, which is vital for its anticancer properties.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | Assay Type | Concentration (µM) | Effect Observed |
|---|---|---|---|
| A431 | Cell Proliferation (MTT) | 1, 2, 4 | Significant inhibition of cell growth |
| A549 | Apoptosis (Flow Cytometry) | 1, 2, 4 | Increased apoptosis rates |
| RAW264.7 | Cytokine Release (ELISA) | 10 | Decreased IL-6 and TNF-α levels |
| A431 & A549 | Migration (Scratch Assay) | N/A | Reduced migration capability |
Case Studies
-
Anti-tumor Activity : In a study examining the effects of benzothiazole derivatives on cancer cell lines, this compound was found to significantly inhibit the proliferation of A431 and A549 cells at concentrations as low as 1 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
"The active compound exhibited apoptosis-promoting effects similar to those observed with established anticancer agents" .
- Inflammatory Response Modulation : In experiments involving mouse monocyte macrophages (RAW264.7), treatment with the compound resulted in a marked decrease in the expression levels of inflammatory markers IL-6 and TNF-α when compared to control groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[2,6-bis(propan-2-yl)phenyl]-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions that incorporate various chemical precursors. The compound can be synthesized through a reaction involving chloroacetyl chloride and appropriate amines under controlled conditions. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole moieties have shown promising activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Anticancer Activity
Thiazole-based compounds have been investigated for their anticancer properties. In vitro studies demonstrate that derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and others. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation through various signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, a series of thiazole derivatives were synthesized and tested against MCF7 cells. The results showed that specific compounds had IC50 values indicating potent activity against this cell line, making them candidates for further development into anticancer drugs .
Applications in Drug Development
The unique structural features of this compound position it as a valuable scaffold in drug discovery. Its applications include:
- Lead Compound for Antimicrobial Agents : Given its promising antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics.
- Anticancer Therapeutics : Its ability to target cancer cell lines suggests potential applications in formulating novel anticancer therapies.
Comparison with Similar Compounds
Substituent Analysis and Key Functional Groups
The table below compares structural features and applications of the target compound with related acetamides:
Structural Implications on Physicochemical Properties
- Bulkiness and Lipophilicity : The 2,6-diisopropylphenyl group in the target compound introduces significant steric bulk and lipophilicity compared to simpler aryl groups (e.g., phenyl in propachlor or dichlorophenyl in 's compound). This may enhance membrane permeability but reduce solubility .
- Hydrogen Bonding : The thiazole ring in the target compound and 's derivative enables hydrogen bonding (N–H⋯N interactions), influencing crystal packing and stability .
Q & A
Q. What are the key considerations for synthesizing this compound to address steric hindrance from bulky substituents?
Methodological Answer: Steric hindrance from the 2,6-diisopropylphenyl and 4-methylthiazole groups necessitates optimized coupling conditions. A robust approach involves using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, as demonstrated for structurally similar acetamides . Reaction progress should be monitored via TLC (hexane:ethyl acetate, 8:2), and recrystallization in ethanol or methanol can improve purity. Slow addition of reagents and extended stirring (6–8 hours) at 0–5°C may mitigate steric effects .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- NMR :
- HRMS : Validate molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved when determining the compound’s structure?
Methodological Answer:
- Use SHELXL for refinement, leveraging its robustness for small-molecule crystallography. Check for overfitting by cross-validating with the R-free value .
- Validate hydrogen-bonding networks with PLATON to detect missing symmetry or twinning .
- Compare geometric parameters (bond lengths, angles) with similar structures (e.g., 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide) to identify outliers .
- Address thermal motion discrepancies by refining anisotropic displacement parameters for non-H atoms .
Q. What methodologies are effective in analyzing hydrogen-bonding networks in the crystal lattice?
Methodological Answer:
- Perform graph-set analysis (R₂²(8) motifs) to classify hydrogen bonds (N–H⋯N/O/S) and π-π interactions .
- Use Mercury (CCDC) to visualize intermolecular contacts and calculate interaction energies (e.g., dimer stabilization via N–H⋯N bonds) .
- Compare observed patterns with Etter’s rules to predict packing motifs. For example, inversion dimers linked by N–H⋯N bonds are common in acetamide-thiazole systems .
Q. How can reaction conditions be optimized for regioselective thiazole-acetamide bond formation?
Methodological Answer:
- Design of Experiments (DoE) : Vary solvent polarity (e.g., tert-butanol/water mixtures), temperature (0–25°C), and catalyst loading (Cu(OAc)₂, 5–10 mol%) to maximize yield .
- Kinetic vs. Thermodynamic Control : Use low temperatures (0°C) to favor kinetic products (e.g., 1,4-disubstituted triazoles in click chemistry analogs) .
- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediates and adjust reagent stoichiometry dynamically .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer studies) while normalizing for cell line variability and solvent effects (e.g., DMSO concentration) .
- Structural Analogues : Cross-reference with derivatives (e.g., 2-(dichlorophenyl)-N-(thiazol-2-yl)acetamide) to identify SAR trends .
- Computational Validation : Perform docking studies (AutoDock Vina) to assess binding affinity consistency with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
